molecular formula C25H28N4O2S B2445390 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 1116038-02-8

2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No. B2445390
CAS RN: 1116038-02-8
M. Wt: 448.59
InChI Key: LTPRJZBKYXFZIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound or its similar derivatives has been reported in the context of developing potent anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and chemical properties of compounds structurally related to "2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide." For instance, the synthesis of new sulfones, analogous to bis-(4-aminophenyl)sulfone (DDS), involved substituting a benzene nucleus with a heterocycle (pyrimidine, pyrazine, or pyridazine nucleus) to obtain long-acting drugs similar to sulfonamides (Desideri et al., 1980). Additionally, coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and evaluated for their antioxidant activity, showcasing the chemical versatility of the acetamide group in coordination chemistry (Chkirate et al., 2019).

Biological Activities

Several studies have focused on the biological activities of acetamide derivatives. For instance, novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, indicating the potential of these compounds in anticancer research (Ghorab et al., 2015). Furthermore, certain acetamide-based compounds have been investigated for their antimicrobial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Darwish et al., 2014).

Potential Therapeutic Applications

The pharmacological evaluation of heterocyclic compounds, including those similar to the queried chemical structure, has shown potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions, highlighting the importance of these compounds in medicinal chemistry and drug discovery processes (Faheem, 2018).

properties

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-31-22-10-6-5-9-21(22)28-23(30)18-32-25-24(26-13-14-27-25)29-15-11-20(12-16-29)17-19-7-3-2-4-8-19/h2-10,13-14,20H,11-12,15-18H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPRJZBKYXFZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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